4-(烯丙氧基)-2-氟苯甲腈

描述

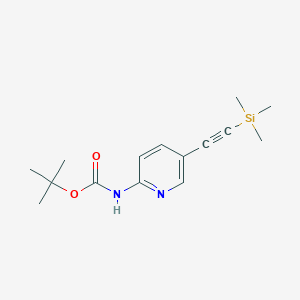

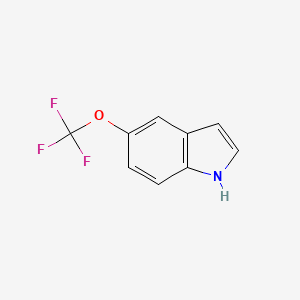

4-(Allyloxy)-2-fluorobenzonitrile, also known as 4-(allyloxy)fluorobenzonitrile, is a chemical compound with the molecular formula C8H7FN2O. It is a colorless, water-soluble liquid with a low boiling point. 4-(Allyloxy)-2-fluorobenzonitrile is a building block in organic chemistry and is used in a variety of laboratory experiments. It is a versatile reagent with a wide range of applications in the synthesis of organic compounds.

科学研究应用

Material Science: High-Voltage Cable Insulation

4-(Allyloxy)-2-fluorobenzonitrile: has been studied for its potential in improving the electrical properties of polypropylene (PP), which is used in high-voltage direct current (HVDC) cable insulation . The compound, with its polar functional groups and conjugated structure, can be grafted onto PP to inhibit space charge accumulation, thereby enhancing the material’s volume resistivity and DC breakdown strength. This application is crucial for developing eco-friendly insulation materials that could replace traditional cross-linked polyethylene (XLPE), reducing environmental pollution and material waste .

Organic Synthesis: Allyl–Allyl Cross-Coupling

In organic synthesis, 4-(Allyloxy)-2-fluorobenzonitrile could potentially be involved in allyl–allyl cross-coupling reactions. These reactions are significant for constructing 1,5-dienes, which are prevalent in natural products like terpenes and are essential building blocks in chemical synthesis. The allyloxy group in the compound provides reactivity that can be harnessed in various coupling reactions, contributing to the synthesis of complex organic molecules .

Polymer Chemistry: Post-Polymerization Functionalization

The allyloxy group in 4-(Allyloxy)-2-fluorobenzonitrile makes it a candidate for post-polymerization functionalization processes. This involves introducing functional groups onto polymer chains after polymerization, which can modify the properties of the polymer for specific applications, such as creating smart materials with responsive behaviors to environmental stimuli .

Analytical Chemistry: Standard Development

Compounds like 4-(Allyloxy)-2-fluorobenzonitrile can be used as analytical standards in various spectroscopic methods. They help in the calibration of instruments and ensure the accuracy and precision of analytical measurements, which is vital for quality control in both research and industrial settings .

Environmental Science: Eco-Friendly Materials

The application of 4-(Allyloxy)-2-fluorobenzonitrile in the development of environmentally friendly materials is an extension of its use in material science. By improving the electrical properties of polymers used in cables, it contributes to the creation of materials that are less harmful to the environment, aligning with the goals of sustainable development and pollution prevention .

安全和危害

属性

IUPAC Name |

2-fluoro-4-prop-2-enoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFHZCVQCLPBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-2-fluorobenzonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)